

# Spectroscopic Comparison of Acetylene (C<sub>2</sub>H<sub>2</sub>) and Monodeuterated Acetylene (C<sub>2</sub>HD)

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## Compound of Interest

Compound Name: Acetylene-d1

Cat. No.: B1604952

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This guide provides an objective comparison of the spectroscopic properties of acetylene (C<sub>2</sub>H<sub>2</sub>) and its monodeuterated isotopologue, C<sub>2</sub>HD. The substitution of a hydrogen atom with its heavier isotope, deuterium, induces notable shifts in the vibrational and rotational spectra of the molecule. Understanding these differences is crucial for various applications, including isotopic labeling studies, atmospheric research, and as probes in molecular environments. The data presented herein is supported by experimental findings from infrared (IR) and Raman spectroscopy.

## Quantitative Spectroscopic Data

The primary difference between the spectra of C<sub>2</sub>H<sub>2</sub> and C<sub>2</sub>HD arises from the change in mass, which affects the vibrational frequencies and rotational constants of the molecule. The heavier deuterium atom leads to lower vibrational frequencies for modes involving its motion and a smaller rotational constant.

Spectroscopic Parameter	C2H2 (Acetylene)	C2HD (Monodeuterated Acetylene)
Symmetry	D $\infty$ h	C $\infty$ v
Vibrational Frequencies (cm <sup>-1</sup> )		
$\nu_1$ (Symmetric C-H stretch)	3374	3335
$\nu_2$ (C $\equiv$ C stretch)	1974	1851
$\nu_3$ (Antisymmetric C-H stretch)	3289	2584 (C-D stretch)
$\nu_4$ (trans-bend)	612	518
$\nu_5$ (cis-bend)	730	683
Rotational Constant B <sub>0</sub> (cm <sup>-1</sup> )	1.1766	0.9912

## Experimental Protocols

The following outlines a general procedure for obtaining the infrared spectra of C<sub>2</sub>H<sub>2</sub> and C<sub>2</sub>HD. This protocol is adapted from established laboratory methods for the synthesis and spectroscopic analysis of gaseous acetylene and its isotopologues.

## Synthesis of C<sub>2</sub>H<sub>2</sub> and C<sub>2</sub>HD

Materials:

- Calcium carbide (CaC<sub>2</sub>)
- Water (H<sub>2</sub>O) for C<sub>2</sub>H<sub>2</sub> synthesis
- Heavy water (D<sub>2</sub>O) for C<sub>2</sub>D<sub>2</sub> synthesis (C<sub>2</sub>HD is often a byproduct)
- A gas generation flask
- A gas collection apparatus (e.g., gas burette or sample bag)
- Drying agent (e.g., anhydrous calcium chloride)

**Procedure:**

- Set up the gas generation apparatus, ensuring all connections are airtight.
- For  $C_2H_2$ , place a small amount of calcium carbide in the reaction flask.
- Slowly add water dropwise to the calcium carbide. Acetylene gas will be produced immediately.
- Pass the generated gas through a drying tube to remove any moisture.
- Collect the dry acetylene gas in a gas sample bag or burette.
- For  $C_2HD$ , the synthesis is more complex and often involves the reaction of  $CaC_2$  with a mixture of  $H_2O$  and  $D_2O$ , followed by purification to isolate  $C_2HD$ . Alternatively, isotopic exchange reactions can be employed.

## Fourier Transform Infrared (FTIR) Spectroscopy

**Instrumentation:**

- FTIR spectrometer equipped with a gas cell.
- Gas-tight syringe for sample introduction.

**Procedure:**

- **Background Spectrum:** Evacuate the gas cell to remove any atmospheric gases ( $H_2O$ ,  $CO_2$ ). Record a background spectrum.
- **Sample Introduction:** Introduce the synthesized  $C_2H_2$  or  $C_2HD$  gas into the evacuated gas cell to a desired pressure (e.g., 100-200 Torr).
- **Spectrum Acquisition:** Acquire the infrared spectrum of the gaseous sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Process the acquired spectrum to identify the vibrational-rotational bands. The positions of these bands correspond to the vibrational frequencies of the molecule.

High-resolution spectra can be further analyzed to determine rotational constants.

## Raman Spectroscopy

Instrumentation:

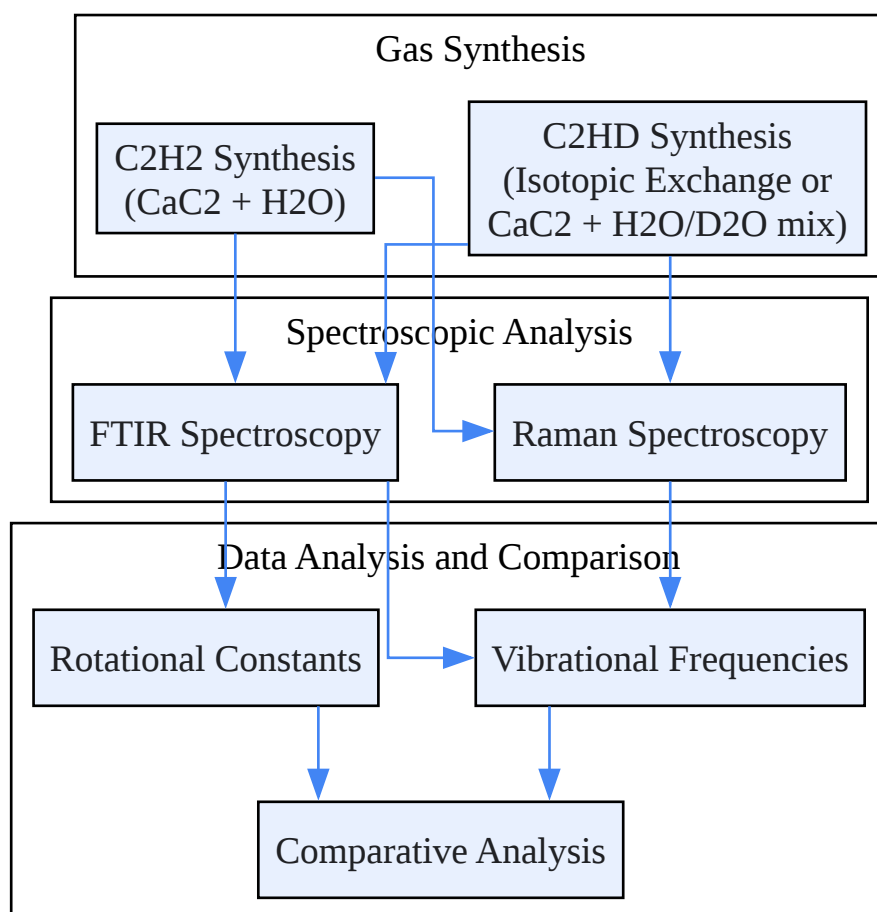
- Raman spectrometer with a laser source (e.g., 532 nm or 785 nm).
- Gas cell with appropriate windows.

Procedure:

- Sample Preparation: Fill the gas cell with the C<sub>2</sub>H<sub>2</sub> or C<sub>2</sub>HD sample.
- Laser Alignment: Focus the laser beam into the center of the gas cell.
- Spectrum Acquisition: Collect the Raman scattered light. The exposure time and number of accumulations will depend on the laser power and the sample pressure.
- Data Analysis: Analyze the resulting spectrum to identify the Raman-active vibrational modes.

## Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of C<sub>2</sub>H<sub>2</sub> and C<sub>2</sub>HD.



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Caption: Workflow for Spectroscopic Comparison of C<sub>2</sub>H<sub>2</sub> and C<sub>2</sub>HD.

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